Parafluron
Overview
Description
Parafluron is a phenylurea herbicide . Its systematic name is N,N-Dimethyl-N’-(4-(trifluoromethyl)phenyl)urea . It has a molecular formula of C10H11F3N2O .
Molecular Structure Analysis
The molecular structure of Parafluron consists of 10 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The monoisotopic mass is 232.082352 Da .
Physical And Chemical Properties Analysis
Parafluron has a molecular formula of C10H11F3N2O and an average mass of 232.202 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the accessed sources.
Scientific Research Applications
Microfluidic Technology in Neuroscience
Role of Parafacial Nuclei in Respiration
Research on the parafacial region in the medulla, which is crucial for breathing, has been enhanced through advanced scientific techniques. Different populations of neurons in this region, when hyperpolarized, reveal distinct effects on respiration. This has shed light on the separate roles of the ventral and lateral parafacial nuclei in both restful breathing and active expiration. Such detailed study contributes to a better understanding of respiratory control and its related neural mechanisms (Huckstepp et al., 2015).
Kinetoplastid Parasites and Paraflagellar Rod
The study of kinetoplastid parasites, which are important human pathogens, has focused on the paraflagellar rod, a unique cytoskeletal structure crucial for their life cycle. Understanding the protein components and structure of the paraflagellar rod is vital for comprehending its role in cell motility. This research is key in the fight against diseases caused by these organisms (Maga & LeBowitz, 1999).
Paracrine Signals in Neural Stem Cell Differentiation
The role of paracrine signals from stem cells in tissue regeneration has been explored through innovative methods. A study focusing on the paracrine signaling of human mesenchymal stem cells showed its influence on the functional neuronal differentiation of human neural stem cells. This kind of research has significant implications for understanding and enhancing regenerative processes in the nervous system (Yang et al., 2015).
Advances in Microfluidics for Neuroscience
Recent developments in microfluidic systems have brought new opportunities for neuroscientists. These systems enable the precise manipulation of neuron cultures and their microenvironments, facilitating studies in neuropharmacology, neuroelectrophysiology, and neuron biosensors. The integration of microfluidics in neuroscience research is expected to yield significant insights and applications (Wang et al., 2009).
properties
IUPAC Name |
1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHBAZHPEVDWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042255 | |
Record name | Parafluron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parafluron | |
CAS RN |
7159-99-1 | |
Record name | Parafluron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7159-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parafluron [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parafluron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARAFLURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4595Q8FQPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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